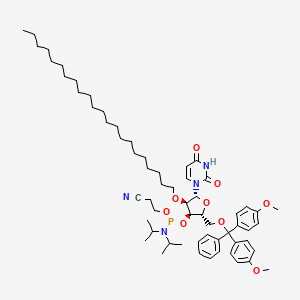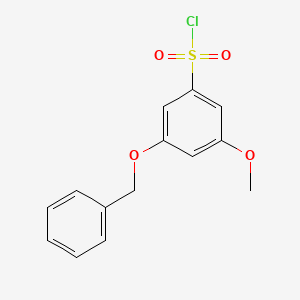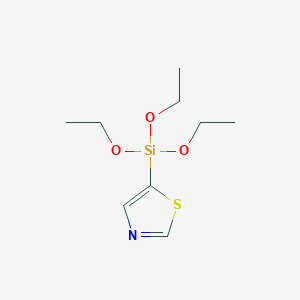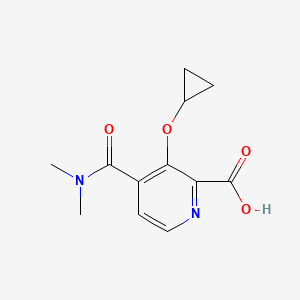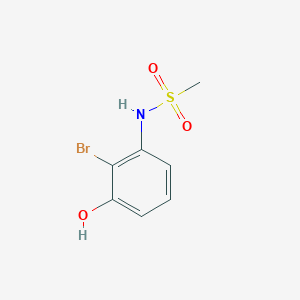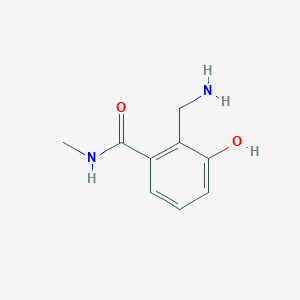
2-(Aminomethyl)-3-hydroxy-N-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Aminomethyl)-3-hydroxy-N-methylbenzamide is an organic compound with a benzamide structure It features an aminomethyl group at the second position, a hydroxyl group at the third position, and a methyl group attached to the nitrogen atom of the benzamide
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-3-hydroxy-N-methylbenzamide can be achieved through several synthetic routes. One common method involves the reaction of 3-hydroxybenzaldehyde with methylamine to form an intermediate Schiff base, which is then reduced to the corresponding amine using a reducing agent such as sodium borohydride. The resulting amine is then acylated with benzoyl chloride to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the reduction step, and automated systems can be used to control reaction parameters, ensuring consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Aminomethyl)-3-hydroxy-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group in the benzamide can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of 2-(Aminomethyl)-3-oxo-N-methylbenzamide.
Reduction: Formation of 2-(Aminomethyl)-3-hydroxy-N-methylbenzyl alcohol.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(Aminomethyl)-3-hydroxy-N-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
The mechanism of action of 2-(Aminomethyl)-3-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The hydroxyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The benzamide structure allows for π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound’s binding to its target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aminomethyl propanol: An alkanolamine with similar functional groups but different structural arrangement.
2-(Aminomethyl)pyridine: A heterocyclic compound with an aminomethyl group attached to a pyridine ring.
3-Hydroxybenzamide: A simpler benzamide derivative with a hydroxyl group at the third position.
Uniqueness
2-(Aminomethyl)-3-hydroxy-N-methylbenzamide is unique due to its specific combination of functional groups and their positions on the benzamide structure. This unique arrangement allows for distinct chemical reactivity and biological interactions, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C9H12N2O2 |
|---|---|
Molekulargewicht |
180.20 g/mol |
IUPAC-Name |
2-(aminomethyl)-3-hydroxy-N-methylbenzamide |
InChI |
InChI=1S/C9H12N2O2/c1-11-9(13)6-3-2-4-8(12)7(6)5-10/h2-4,12H,5,10H2,1H3,(H,11,13) |
InChI-Schlüssel |
PZHLFHOSOTYIBC-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C1=C(C(=CC=C1)O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






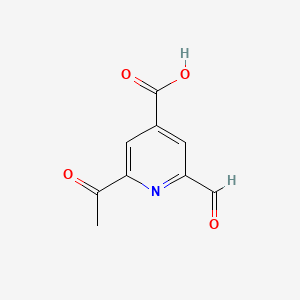

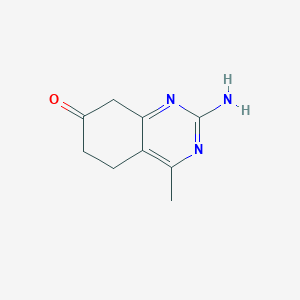
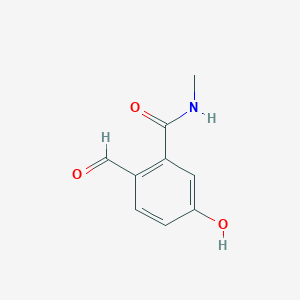
![(1R,2S)-1-oxido-1-[3-[(1R,2S)-1-oxido-2-(phenylcarbamoyl)pyrrolidin-1-ium-1-yl]propyl]-N-phenylpyrrolidin-1-ium-2-carboxamide](/img/structure/B14848363.png)
